3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide
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Overview
Description
3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic organic compound with the molecular formula C21H25NO2 and a molecular weight of 323.4287 g/mol . This compound features a phenyl group, a tetrahydro-2H-pyran ring, and a propanamide moiety, making it a structurally complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is the [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate with 1,3-dicarbonyl compounds, catalyzed by phosphine . This method allows for the formation of the tetrahydro-2H-pyran ring, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups would yield phenolic compounds, while reduction of the amide group would produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its amide group.
Industry: May be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide is not well-characterized. its structural features suggest it could interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. These interactions could influence enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
2-Methylacetylfentanyl: N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide.
Uniqueness
3-phenyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)propanamide is unique due to its tetrahydro-2H-pyran ring, which is less common in similar compounds. This structural feature may impart different pharmacological properties and reactivity compared to other analogues.
Properties
IUPAC Name |
3-phenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-20(12-11-18-7-3-1-4-8-18)22-17-21(13-15-24-16-14-21)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLKPYJFSZSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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